![molecular formula C20H20N2O2S B2680257 Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate CAS No. 439107-44-5](/img/structure/B2680257.png)
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate is a complex organic compound with the molecular formula C20H20N2O2S . This compound features a unique structure that includes a cyano group, a methylphenyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for various chemical studies and applications.
准备方法
The synthesis of Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate involves multiple steps. One common method includes the reaction of 4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinoline with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyano group to an amine.
科学研究应用
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism by which Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the isoquinoline moiety can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar compounds include:
Methyl 2-{[4-cyano-1-(phenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.
Ethyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: The ethyl ester variant, which may have different solubility and reactivity properties.
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate: A structural isomer with potential differences in steric interactions and reactivity.
These comparisons highlight the uniqueness of Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate in terms of its specific structural features and resulting chemical and biological properties.
属性
IUPAC Name |
methyl 2-[[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)17(11-21)20(22-19)25-12-18(23)24-2/h5-7,10H,3-4,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOLKPDDYNYWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
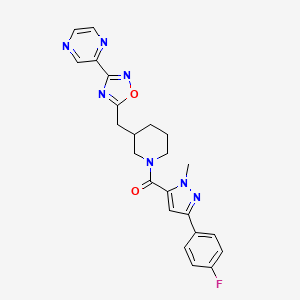

![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate](/img/structure/B2680177.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2680178.png)
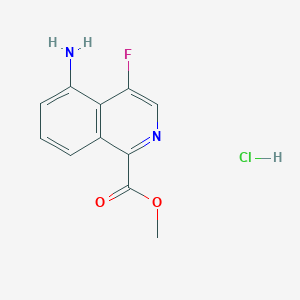
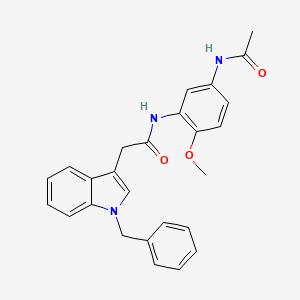
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)
![4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2680186.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B2680187.png)
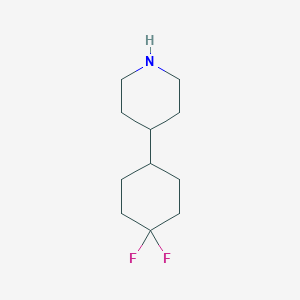
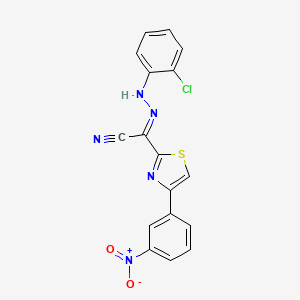
![2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2680193.png)
![ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2680194.png)
![4-[(aminooxy)methyl]benzoic acid hydrochloride](/img/structure/B2680195.png)
